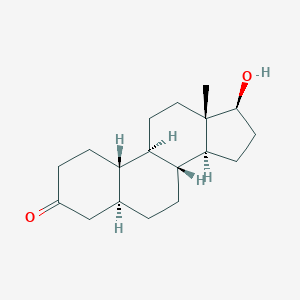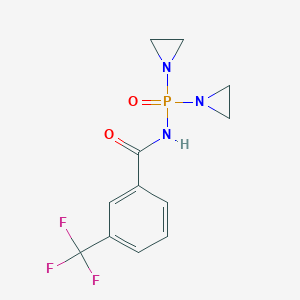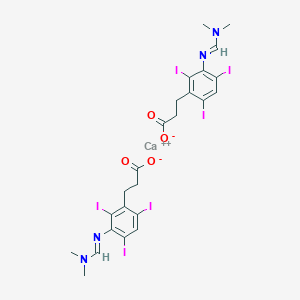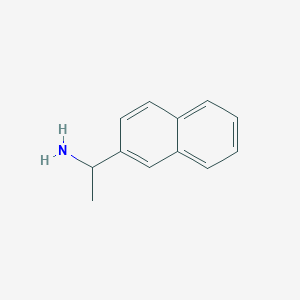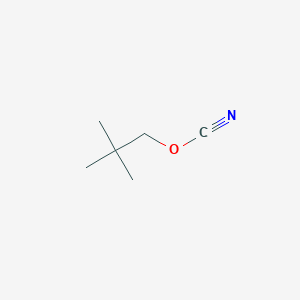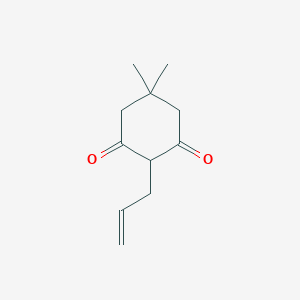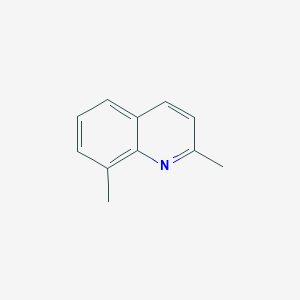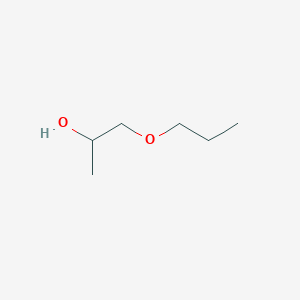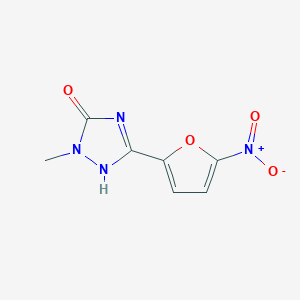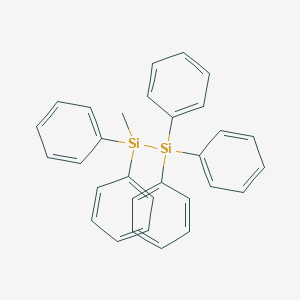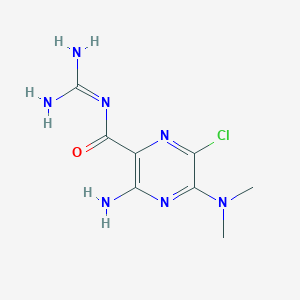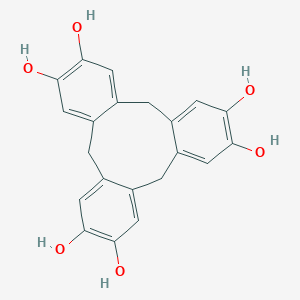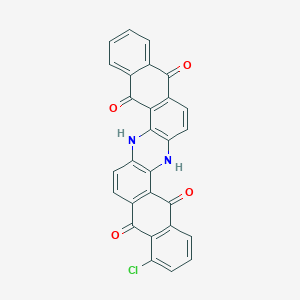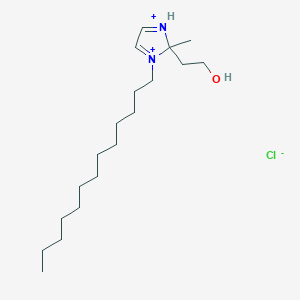
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride, also known as C14-IME, is a cationic surfactant that has been used in various applications such as oilfield drilling, corrosion inhibition, and antimicrobial agents. This compound has gained interest in scientific research due to its unique chemical structure and potential biological activity.
作用机制
The mechanism of action of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
生化和生理效应
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been shown to have low toxicity and is considered safe for use in various applications. However, it can cause skin and eye irritation if not handled properly. In vitro studies have shown that 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride can interact with proteins and lipids in cell membranes, leading to changes in membrane fluidity and permeability.
实验室实验的优点和局限性
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has several advantages for use in lab experiments, including its low toxicity and ability to penetrate cell membranes. However, it can be difficult to work with due to its hydrophobic nature and tendency to form aggregates in aqueous solutions. Additionally, the potential for 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride to interact with proteins and lipids in cell membranes can complicate experimental results.
未来方向
There are several potential future directions for research on 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride. One area of interest is the development of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride-based drug delivery systems for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride and its potential interactions with cell membranes. Finally, there is potential for 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride to be used in other applications such as food preservation and water treatment.
合成方法
The synthesis of 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride involves the reaction of tridecylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then purified using a series of extraction and filtration steps. This synthesis method has been optimized to produce high yields of pure 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride.
科学研究应用
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been extensively studied for its potential biological activity. It has been shown to have antimicrobial properties against a wide range of bacteria and fungi. Additionally, 1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride has been investigated as a potential drug delivery system due to its ability to penetrate cell membranes. This compound has also been studied for its potential use in cancer therapy.
属性
CAS 编号 |
1301-19-5 |
|---|---|
产品名称 |
1-Tridecyl-2-methyl-2-hydroxyethylimidazolinium chloride |
分子式 |
C19H38ClN2O+ |
分子量 |
346.97876 |
IUPAC 名称 |
2-(2-methyl-1-tridecylimidazole-1,3-diium-2-yl)ethanol;chloride |
InChI |
InChI=1S/C19H37N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16-21-17-15-20-19(21,2)14-18-22;/h15,17,22H,3-14,16,18H2,1-2H3;1H/q+1; |
InChI 键 |
RHYNLNLSZMGAIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC[N+]1=CC=[NH+]C1(C)CCO.[Cl-] |
规范 SMILES |
CCCCCCCCCCCCC[N+]1=CC=[NH+]C1(C)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




